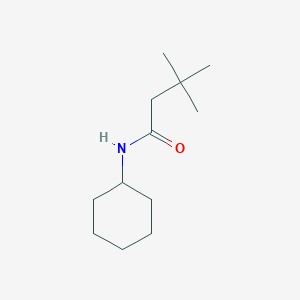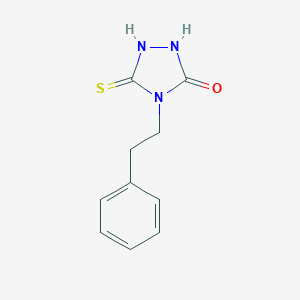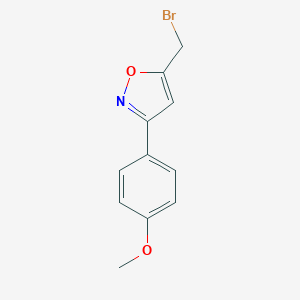
(1-イソプロピル-3-オキソ-2-ピペラジニル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid is a chemical compound belonging to the class of piperazine derivatives. It has garnered attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s molecular formula is C9H16N2O3, and it has a molecular weight of 200.24 g/mol .
科学的研究の応用
(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid typically involves the reaction of piperazine derivatives with isopropyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
作用機序
The mechanism of action of (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can modulate biological pathways by binding to specific receptors or enzymes. This interaction can lead to various biological effects, such as antimicrobial activity .
類似化合物との比較
Similar Compounds
(1-Benzyl-3-oxo-2-piperazinyl)acetic acid: Similar in structure but with a benzyl group instead of an isopropyl group.
(1-Isopentyl-3-oxo-2-piperazinyl)acetic acid: Contains an isopentyl group instead of an isopropyl group.
(3-Oxo-2-piperazinyl)acetic acid: Lacks the isopropyl group, making it a simpler derivative.
Uniqueness
(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)11-4-3-10-9(14)7(11)5-8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZMHNHROHOKDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNC(=O)C1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400855 |
Source


|
| Record name | (1-isopropyl-3-oxo-2-piperazinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024618-84-5 |
Source


|
| Record name | (1-isopropyl-3-oxo-2-piperazinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)




![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)


![4-Nitrobenzyl [2R-(2alpha,5beta,6alpha,7beta)]-3-methylene-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate 5-oxide](/img/structure/B180945.png)





